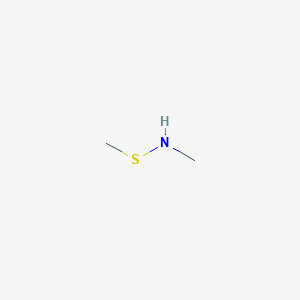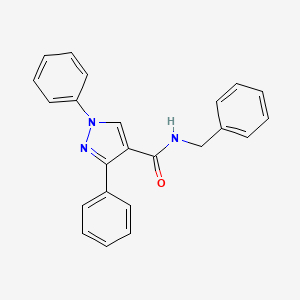![molecular formula C16H21BrO B14279630 2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one CAS No. 150270-95-4](/img/structure/B14279630.png)
2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one: , also known by its systematic name ethyl 2-(2-bromophenyl)acetamide , is a chemical compound with the molecular formula C10H12BrNO. Its empirical formula indicates that it contains one bromine atom (Br), one nitrogen atom (N), one oxygen atom (O), and ten carbon atoms ©. The molecular weight of this compound is 242.11 g/mol .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of ethyl 2-(2-bromophenyl)acetamide . One common method involves the reaction of 2-bromophenylacetic acid with ethylamine . The bromine atom from the acid reacts with the amine group, resulting in the formation of the target compound. The reaction typically occurs under mild conditions and yields the desired product.
Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability considerations are essential for efficient production.
Chemical Reactions Analysis
Reactivity:
Ethyl 2-(2-bromophenyl)acetamide: can participate in various chemical reactions:
Substitution Reactions: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.
Reduction Reactions: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Functional Group Transformations: The compound can undergo further functionalization, such as amidation or esterification.
- Bromine (Br2) : Used for bromination reactions.
- Hydrogenation Catalysts (e.g., Pd/C) : Employed for reduction of the carbonyl group.
- Ethylamine (CH3CH2NH2) : Reactant in the synthesis.
Major Products: The major products depend on the specific reaction conditions. Reduction of the carbonyl group leads to the corresponding alcohol, while substitution reactions yield various derivatives.
Scientific Research Applications
Ethyl 2-(2-bromophenyl)acetamide: finds applications in:
- Medicinal Chemistry : Researchers explore its potential as a pharmacophore or scaffold for drug development.
- Organic Synthesis : It serves as an intermediate in the synthesis of more complex molecules.
- Biological Studies : Investigating its interactions with biological targets.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may act as a ligand, enzyme inhibitor, or modulator of cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While ethyl 2-(2-bromophenyl)acetamide is unique due to its specific substitution pattern, similar compounds include:
- 2-(2-Bromophenyl)ethyl alcohol (CAS RN: 1074-16-4) .
- (2-Bromobenzyl)triphenylphosphonium bromide (CAS RN: 36901-75-4) .
- Ethyl 2-(2-bromophenyl)-2,2-difluoroacetate (CAS RN: 1180536-37-1) .
Remember that further research and characterization are essential to fully understand the compound’s properties and applications
Properties
CAS No. |
150270-95-4 |
|---|---|
Molecular Formula |
C16H21BrO |
Molecular Weight |
309.24 g/mol |
IUPAC Name |
2-[2-(2-bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C16H21BrO/c1-16(2)11-5-8-15(18)13(16)10-9-12-6-3-4-7-14(12)17/h3-4,6-7,13H,5,8-11H2,1-2H3 |
InChI Key |
OZBGHNZATISHNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=O)C1CCC2=CC=CC=C2Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)

![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)

![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)



